molecular formula C21H18ClN3O4S2 B2403408 7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111062-76-0

7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2403408
CAS No.: 1111062-76-0
M. Wt: 475.96
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Description

7-Chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a synthetic heterocyclic compound featuring a fused thiazoloquinazoline core. Its structure includes a chloro substituent at position 7, a thioxo group at position 1, and a 3,4-dimethoxyphenethyl carboxamide moiety at position 2.

Properties

IUPAC Name

7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S2/c1-28-15-6-3-11(9-16(15)29-2)7-8-23-20(27)17-18-24-19(26)13-10-12(22)4-5-14(13)25(18)21(30)31-17/h3-6,9-10H,7-8H2,1-2H3,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIQPNFXJLOSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties and mechanisms of action.

Chemical Characteristics

The molecular formula of this compound is C21H18ClN3O4S2C_{21}H_{18}ClN_{3}O_{4}S_{2}, with a molecular weight of 475.96 g/mol. It is characterized by the presence of a thiazoloquinazoline structure, which is implicated in various biological activities.

The primary mechanisms through which this compound exerts its biological effects include:

  • Cholinergic System Interaction : The compound is believed to influence the cholinergic system by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine (ACh). This enhancement in cholinergic neurotransmission may have implications in neurodegenerative diseases like Alzheimer's disease.
  • Amyloid-beta Aggregation Inhibition : It may bind to amyloid-beta (Aβ), preventing aggregation and formation of neurotoxic plaques, which are characteristic of Alzheimer's pathology.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Key findings include:

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited dose-dependent cytotoxicity with effective concentrations ranging from 0.1 to 100 μM .
  • Mechanisms of Action : The anticancer activity may be attributed to multiple mechanisms:
    • Induction of apoptosis in cancer cells.
    • Inhibition of tubulin polymerization, affecting cell division.
    • Interaction with various protein kinases that regulate cell survival and proliferation .

Other Biological Activities

In addition to anticancer properties, quinazoline derivatives are also noted for other therapeutic activities:

  • Anti-inflammatory : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways .
  • Antimicrobial : Quinazolines show potential antimicrobial properties against various pathogens .

Case Studies and Research Findings

Several research studies have focused on the biological activity of quinazoline derivatives:

  • Cytotoxic Evaluation : A study synthesized several quinazolinone derivatives and evaluated their cytotoxicity using the MTT assay. Among them, certain derivatives showed promising results against multiple cancer cell lines, indicating broad-spectrum antitumor activity .
  • Inhibition Studies : Research has shown that specific derivatives can inhibit key enzymes involved in cancer progression, such as Aurora kinases and epidermal growth factor receptor (EGFR) tyrosine kinases .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between quinazoline derivatives and target proteins involved in cancer signaling pathways, supporting their potential as therapeutic agents .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerCytotoxic effects on MCF-7 and HeLa cells
Cholinergic ActivityAChE and BuChE inhibition leading to increased ACh
Amyloid-beta InhibitionPrevents aggregation of neurotoxic plaques
Anti-inflammatoryInhibits cytokine production
AntimicrobialEffective against various pathogens

Comparison with Similar Compounds

The compound shares structural and synthetic parallels with carboxamide derivatives reported in recent literature, particularly pyrazole-based analogs. Below is a systematic comparison based on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Substituent Analysis

Core Heterocycle Differences :

  • Thiazoloquinazoline vs. Pyrazole: The target compound’s thiazoloquinazoline core introduces a larger, fused bicyclic system compared to the monocyclic pyrazole derivatives (e.g., compounds 3a–3p from ).
  • Substituent Profiles: The 3,4-dimethoxyphenethyl group in the target compound contrasts with the 4-cyano-pyrazolyl and aryl groups in analogs like 3a–3e. Methoxy groups donate electron density, whereas cyano groups are electron-withdrawing, influencing electronic environments and intermolecular interactions . Chloro substituents are present in both the target compound (position 7) and analogs (e.g., 3b, 3e), suggesting shared strategies for modulating steric and electronic properties .
Physicochemical Properties
Property Target Compound (Thiazoloquinazoline) Pyrazole Analogs (3a–3e)
Molecular Weight ~450–500 g/mol (estimated) 403–437 g/mol
Melting Point Data not available 123–183°C (varies with substituents)
Yield Data not available 62–71% (DMF/EDCI/HOBt coupling)
Key Functional Groups Cl, S=O, OCH3 Cl, CN, CH3, aryl halides
  • Solubility : The thiazoloquinazoline core likely reduces aqueous solubility compared to pyrazole derivatives due to increased aromaticity and molecular weight.
  • Thermal Stability : Higher melting points in halogenated pyrazole analogs (e.g., 3b: 171–172°C) suggest that chloro substituents enhance crystalline packing, a trend that may extend to the target compound .
Key Contrasts and Challenges
  • Biological Target Specificity : The larger core may offer unique interactions absent in smaller heterocycles, but this requires empirical validation.

Q & A

Q. Table 1: Comparison of Reaction Conditions for Carboxamide Derivatives

ParameterOptimal Condition (This Compound)Analogous Example (Yield)
Coupling AgentEDCI/HOBtEDCI/HOBt (68–71%)
SolventDMFDMF (62–71%)
PurificationTLC + RecrystallizationRecrystallization (95% purity)

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:
A multi-technique approach is required:

  • NMR Spectroscopy:
    • ¹H-NMR: Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.4–2.6 ppm) .
    • ¹³C-NMR: Confirm carbonyl (C=O at ~165–170 ppm) and thioxo (C=S at ~125 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .
  • IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1630–1660 cm⁻¹, C=S at ~580–590 cm⁻¹) .

Advanced Tip: For ambiguous signals, compare experimental ¹³C-NMR shifts with density functional theory (DFT) calculations (e.g., BP86/Jgauss-TZP2 level) to distinguish tautomers .

Advanced: How to resolve contradictions between observed and predicted bioactivity data?

Methodological Answer:
Contradictions often arise from impurities, assay variability, or unaccounted molecular interactions. Address these through:

Orthogonal Assays: Validate bioactivity using both enzymatic (e.g., sEH inhibition ) and cell-based assays.

Purity Verification: Re-characterize the compound via HPLC-MS (>98% purity) to exclude degradation products.

Structural Analogs: Synthesize derivatives with modified substituents (e.g., replacing 3,4-dimethoxyphenethyl with fluorophenyl groups) to isolate bioactive motifs .

Computational Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., soluble epoxide hydrolase) and refine predictions .

Advanced: What strategies are recommended for SAR studies of derivatives?

Methodological Answer:

  • Substituent Variation: Modify the thiazoloquinazoline core (e.g., replace chloro with trifluoromethyl ) or the phenethyl group (e.g., introduce electron-withdrawing groups ).
  • Bioassay Design: Test derivatives in dose-response assays (IC₅₀ determination) against relevant targets (e.g., kinases, hydrolases) .
  • Statistical Analysis: Apply multivariate regression (e.g., QSAR models) to correlate structural features (e.g., logP, polar surface area) with activity .

Example Table for SAR Analysis:

DerivativeR1 (Position 7)R2 (Phenethyl)IC₅₀ (nM)Reference
ParentCl3,4-OMe150This Work
Analog 1CF₃3,4-OMe90
Analog 2Cl4-F220

Basic: What are key considerations for handling and storing this compound?

Methodological Answer:
While specific safety data for this compound is unavailable, analogous thiazoloquinazolines require:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Storage: Desiccate at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the thioxo group .
  • Waste Disposal: Neutralize with 10% aqueous NaOH before incineration to avoid sulfur oxide emissions .

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